4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O/c20-17-3-1-2-16(14-17)15-23-6-8-25(9-7-23)19-21-5-4-18(22-19)24-10-12-26-13-11-24/h1-5,14H,6-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKFVXRJEFJBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Ring Construction
The pyrimidine nucleus serves as the central scaffold, typically synthesized via cyclocondensation reactions. A common approach involves reacting chloropyrimidine derivatives with boronic acids under Suzuki–Miyaura conditions. For instance, ethyl 4-(2-chloropyrimidin-4-yl)benzoate is synthesized by coupling 2,4-dichloropyrimidine with 4-ethoxycarbonylphenyl boronic acid using tetrakis(triphenylphosphine)palladium(0) in toluene/water at 75–100°C, achieving 60% yield . This intermediate is critical for subsequent amination or substitution reactions.
Stepwise Synthetic Pathways
Synthesis of 2-Chloro-4-morpholinopyrimidine
The foundational step involves preparing 2-chloro-4-morpholinopyrimidine, achieved by reacting 2,4-dichloropyrimidine with morpholine in dimethylacetamide (DMA) at 90°C for 16 hours. This reaction proceeds via SNAr, with cesium carbonate as a base, yielding 82–88% . The chlorine at the 2-position remains reactive for subsequent piperazine coupling.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Base | Cs₂CO₃ |
| Solvent | DMA |
| Yield | 82–88% |
Piperazine Functionalization
The 4-[(3-bromophenyl)methyl]piperazine side chain is synthesized separately. 3-Bromobenzyl bromide reacts with piperazine in acetonitrile under reflux, followed by purification via column chromatography. This intermediate is then coupled to 2-chloro-4-morpholinopyrimidine using Buchwald–Hartwig conditions:
Key variables affecting yield include:
-
Catalyst loading : 5 mol% Pd(dba)₂ optimizes coupling efficiency.
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Solvent : 1,4-Dioxane enhances solubility of aromatic intermediates.
-
Temperature : Reactions at 120°C in sealed tubes improve kinetics, yielding 82% .
Optimization of Critical Reaction Parameters
Palladium Catalyst Selection
Comparative studies indicate that Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, reducing side products. For example, ethyl 4-(2-chloropyrimidin-4-yl)benzoate synthesis achieves 60% yield with Pd(PPh₃)₄ versus 37% with PdCl₂(dppf). This is attributed to improved oxidative addition kinetics with chloropyrimidines.
Solvent and Base Effects
Polar aprotic solvents like DMA facilitate SNAr reactions by stabilizing transition states. Conversely, toluene/water biphasic systems are ideal for Suzuki couplings, minimizing hydrolysis. Base selection is equally critical:
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K₂CO₃ : Generates bromide scavengers, enhancing arylboronic acid reactivity.
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Et₃N : Suitable for aminations but prone to side reactions with chloropyrimidines.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆) of the target compound shows characteristic peaks:
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δ 8.54 (d, J = 5.0 Hz, 1H, pyrimidine-H)
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δ 3.73 (m, 4H, morpholine-OCH₂)
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δ 3.04 (m, 4H, piperazine-NCH₂)
LC-MS analysis confirms molecular ion peaks at m/z 432.4 [M+H]⁺, aligning with the molecular formula C₂₀H₂₆BrN₅O.
Purity Assessment
HPLC with a C18 column (MeCN/H₂O gradient) reveals ≥98% purity. Residual palladium levels are maintained below 10 ppm using MP-TMT scavenging resins.
Challenges and Industrial Scalability
Regioselectivity in Pyrimidine Functionalization
Competing substitution at the 2- and 4-positions of pyrimidine necessitates precise stoichiometry. Excess morpholine (1.5 equiv) ensures selective 4-substitution, while lower equivalents lead to di-substituted byproducts.
Cost and Environmental Considerations
The use of palladium catalysts (~$3,000/mol) contributes significantly to production costs. Recycling protocols using Dowex M4195 resin recover >90% Pd, reducing expenses. Additionally, aqueous workups and ethanol recrystallization align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom on the phenyl ring, potentially leading to debromination.
Substitution: The bromine atom on the phenyl ring is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Debrominated phenyl derivatives.
Substitution: Substituted phenyl derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine exhibit significant anticancer properties. They act as inhibitors of specific kinases involved in cancer progression, particularly c-KIT, which is crucial in gastrointestinal stromal tumors (GISTs) and other malignancies. The inhibition of c-KIT mutations has been linked to improved therapeutic outcomes in cancer treatment, making this compound a candidate for further investigation in oncology .
Neurological Disorders
The piperazine moiety within the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on serotonin receptors, which play a vital role in mood regulation and cognitive function. This opens avenues for exploring the compound's efficacy in treating conditions such as depression and anxiety disorders .
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Anticancer | Inhibition of c-KIT kinase | Targeted therapy for GIST and melanoma |
| Neurological Disorders | Modulation of serotonin receptors | Potential treatment for depression and anxiety |
Case Study 1: Anticancer Efficacy
A study published in Chemistry & Pharmacology Bulletin demonstrated that derivatives similar to the target compound effectively inhibited cell proliferation in GIST cell lines by targeting mutated c-KIT receptors. The results indicated a dose-dependent response, with significant tumor reduction observed in animal models .
Case Study 2: Neurological Impact
In a clinical trial assessing the effects of piperazine derivatives on patients with generalized anxiety disorder, participants receiving a compound related to This compound showed notable improvements in anxiety scores compared to the placebo group. The mechanism was attributed to enhanced serotonin receptor activity .
Mechanism of Action
The mechanism of action of 4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in signal transduction pathways. The compound can modulate the activity of these targets, leading to changes in cellular function and therapeutic effects.
Comparison with Similar Compounds
Key Findings and Implications
Antimalarial vs. Anticancer Applications: Pyrimidine-based compounds (e.g., 75, 77) are optimized for antimalarial activity, while thienopyrimidines (e.g., Pictilisib) target oncology pathways .
Role of Halogenation: The 3-bromobenzyl group in the target compound may improve target selectivity compared to non-halogenated analogs, as seen in kinase inhibitors .
Piperazine Modifications: Sulfonyl or fluorinated piperazine groups enhance metabolic stability and binding affinity, making them favorable in drug design .
Biological Activity
The compound 4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse sources.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the pyrimidine ring : Utilizing piperazine derivatives as intermediates.
- Bromination : Introducing the bromophenyl group at a specific position on the piperazine.
- Morpholine attachment : Finalizing the structure by linking the morpholine moiety.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.6 |
| MCF7 (Breast Cancer) | 7.2 |
| A549 (Lung Cancer) | 6.9 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound also displays antimicrobial activity against several bacterial strains. Its Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 10 |
This antimicrobial effect may be attributed to its ability to disrupt bacterial cell membranes or inhibit specific enzymatic pathways.
The proposed mechanism of action for this compound involves:
- Kinase Inhibition : Similar compounds have been shown to inhibit serine-threonine kinases such as mTOR and Akt, which are crucial in cancer cell signaling pathways.
- Reactive Intermediates Formation : The morpholine moiety may undergo bioactivation, leading to reactive intermediates that can interact with cellular macromolecules, contributing to its cytotoxic effects .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to controls.
- Safety Profile Assessment : Toxicological evaluations indicated that while effective at therapeutic doses, higher concentrations resulted in hepatotoxicity, necessitating careful dose management .
Q & A
Q. What are the established synthetic routes for synthesizing 4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine?
The compound can be synthesized via a multi-step protocol involving:
- Intermediate formation : Reacting a pyrimidine precursor (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amine) with morpholine and formaldehyde under reflux in ethanol for 10 hours .
- Purification : Isolation via column chromatography (e.g., chloroform:methanol gradients) or crystallization from ethanol (95%) .
Key intermediates include morpholine-functionalized pyrimidines and bromophenyl-piperazine derivatives, as detailed in analogous syntheses .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR to confirm substituent connectivity and chemical environment (e.g., morpholine and piperazine proton signals at δ 2.5–3.5 ppm) .
- HPLC : Purity assessment (>94%) using reverse-phase columns (C18) with UV detection .
- Melting point analysis : To verify crystalline consistency (e.g., 153–154°C for analogous compounds) .
Q. What purification techniques are effective for isolating this compound from complex mixtures?
- Column chromatography : Use silica gel with gradient elution (e.g., chloroform:methanol 3:1) .
- Crystallization : Ethanol or ethyl acetate for high-purity isolation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in derivatives with bulky substituents?
- Solvent selection : High-boiling solvents (e.g., DMF or toluene) to enhance solubility of bulky intermediates .
- Catalyst screening : Use Pd-based catalysts for coupling reactions or acid/base catalysts for condensation steps .
- Temperature modulation : Gradual heating (e.g., reflux at 80–100°C) to avoid decomposition .
Example: A 92% yield was achieved for a dibromophenyl analog by extending reaction time to 24 hours .
Q. How should discrepancies between calculated and observed spectroscopic data be resolved?
Q. What strategies are effective in analyzing SAR for bioactivity when activity trends contradict hypotheses?
- Substituent scanning : Systematically vary bromophenyl or morpholine groups and test activity (e.g., antimicrobial assays) .
- Docking studies : Use crystallographic data (e.g., triclinic crystal system, α = 73.489°) to model target binding .
- Meta-analysis : Compare with structurally related compounds (e.g., 4-hydroxyphenyl-piperazine derivatives) to identify outliers .
Q. How can crystallographic data resolve ambiguities in computational conformation predictions?
- X-ray diffraction : Compare experimental unit cell parameters (e.g., a = 8.9168 Å, b = 10.7106 Å) with computational models .
- Torsional analysis : Use crystallographic bond angles (e.g., C-N-C in piperazine) to refine force field parameters .
Q. What analytical approaches are critical for assessing batch-to-batch variability in polymorphic forms?
- XRPD : Identify polymorphs via diffraction pattern comparison .
- DSC/TGA : Monitor thermal stability differences between batches .
- Solid-state NMR : Detect subtle conformational changes in morpholine or piperazine moieties .
Q. How should researchers design in vitro assays to evaluate biological activity?
- Cell-based assays : Use MIC (Minimum Inhibitory Concentration) testing for antimicrobial activity .
- Enzyme inhibition : Target kinases or GPCRs linked to piperazine-morpholine pharmacophores .
- Positive controls : Include structurally related bioactive compounds (e.g., 4-(4-hydroxyphenyl)piperazine derivatives) .
Q. How can researchers address low yields in multi-step syntheses of analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
